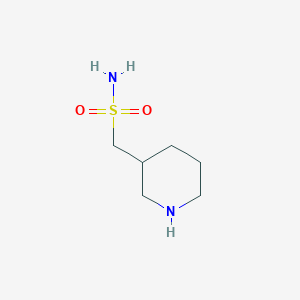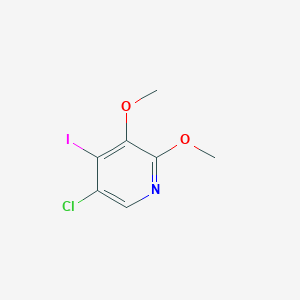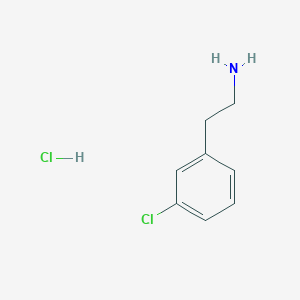
2-(3-Chloro-phenyl)-ethylamine hydrochloride
Vue d'ensemble
Description
2-(3-Chloro-phenyl)-ethylamine hydrochloride (2CPEA-HCl) is a chemical compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and ethanol. 2CPEA-HCl is used as a research chemical to study the effects of its biochemical and physiological properties on various organisms.
Applications De Recherche Scientifique
Antidepressant Activity
One research study focused on the synthesis and evaluation of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, highlighting their potential antidepressant activity. These derivatives were tested in rodent models for their ability to inhibit neurotransmitter uptake and displayed promising results as potential antidepressants. Venlafaxine, a compound related to 2-(3-Chloro-phenyl)-ethylamine hydrochloride, is currently undergoing clinical evaluation for its antidepressant properties (Yardley et al., 1990).
σ1 Ligand Discovery
Another study presented the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride. This research aimed to discover potent and selective σ1 ligands, which are of interest for their therapeutic potential in neurodegenerative diseases and psychiatric disorders. The study identified several compounds with high σ1 affinity, suggesting their utility in further pharmacological applications (Nakazato et al., 1999).
Dopamine Receptor Ligands
Research into 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives explored their use as dopamine (DA) receptor ligands. The study synthesized and evaluated the affinity of these compounds for DA receptors, aiming to discover new therapeutics for disorders related to dopaminergic dysfunction. This research contributes to understanding the pharmacophore for DA receptor interaction and offers insights into the design of novel DA receptor ligands (Claudi et al., 1992).
Orthometalation Chemistry
In the field of organometallic chemistry, one study discussed the orthopalladation of primary benzylamines and (2-Phenylethyl)amine, highlighting the chemical versatility of these compounds in forming orthometalated complexes. This research provides valuable knowledge for the development of catalysis and synthetic methodologies, demonstrating the utility of 2-(3-Chloro-phenyl)-ethylamine hydrochloride and its derivatives in creating complex organometallic structures (Vicente et al., 1997).
Impurity Profile and Drug Development
Another study focused on the impurity profile of Venlafaxine hydrochloride, a phenyl ethylamine derivative used for treating depression. This research is crucial for the pharmaceutical development process, ensuring the safety and efficacy of drug substances by identifying and characterizing potential impurities (Saravanan et al., 2010).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLICPBNLTAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-phenyl)-ethylamine hydrochloride | |
CAS RN |
89042-13-7 | |
| Record name | Benzeneethanamine, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89042-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
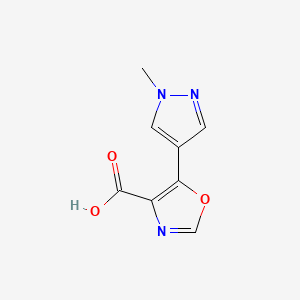
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
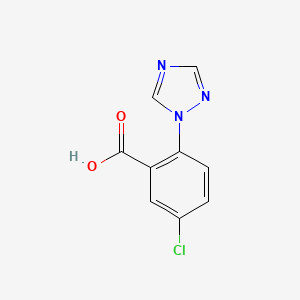
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
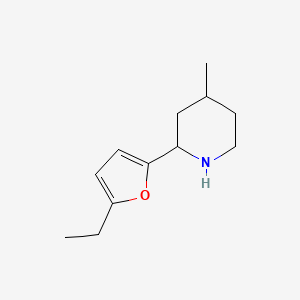
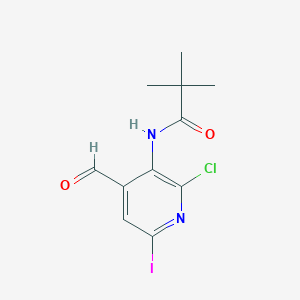
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
